3'-Chloro-2-hydroxyacetophenone
Overview
Description
“Ethanone, 1-(3-chlorophenyl)-2-hydroxy-” is a chemical compound with the molecular formula C8H7ClO2 . It is a derivative of Ethanone, which is also known as Acetophenone .
Molecular Structure Analysis
The molecular structure of “Ethanone, 1-(3-chlorophenyl)-2-hydroxy-” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and the chemical bonds in the molecule .Scientific Research Applications
Heterocyclic Compound Synthesis
- The compound has been utilized in the preparation of isoflavones and various heterocyclic compounds like isoxazole, pyrazoles, and aminopyrimidines, demonstrating its versatility in organic synthesis (Moskvina, Shilin, & Khilya, 2015).
Antimicrobial Activity
- A study explored the antimicrobial properties of derivatives of Ethanone, particularly focusing on its synthesis using 4-chlorophenol and testing against gram-positive and gram-negative bacteria (Wanjari, 2020).
Chemical Reaction Studies
- Research on the reaction of various derivatives of Ethanone with arylamines under specific conditions revealed new insights into chemical reaction mechanisms and the formation of complex molecules (Harano et al., 2007).
Structural and Spectral Analysis
- The molecular structure and properties of Ethanone derivatives were investigated using techniques like X-ray diffraction and vibrational spectroscopy, aiding in understanding the compound's characteristics at a molecular level (Anishchenko et al., 2014).
Pharmaceutical Intermediate Synthesis
- Ethanone derivatives have been studied for their use in synthesizing key pharmaceutical intermediates, demonstrating their potential in drug development processes (Ni, Zhang, & Sun, 2012).
Molecular Docking Studies
- The compound was subject to molecular docking studies, providing valuable information for drug design and development (ShanaParveen et al., 2016).
Chemical Synthesis Techniques
- Various studies explored innovative synthesis techniques using Ethanone derivatives, such as microwave-assisted synthesis and synthesis of chalcones, expanding the methodologies in chemical synthesis (Katade et al., 2008).
Enantioselective Synthesis
- The compound has been used in studies exploring enantioselective synthesis, a crucial aspect of creating specific drug molecules with desired stereochemistry (Miao et al., 2019).
Corrosion Inhibition
- Research has shown that certain derivatives of Ethanone have potential as corrosion inhibitors, indicating its applicability in materials science (Louroubi et al., 2019).
Properties
IUPAC Name |
1-(3-chlorophenyl)-2-hydroxyethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO2/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4,10H,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAVHKCZHOJIRE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80538457 | |
Record name | 1-(3-Chlorophenyl)-2-hydroxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67829-05-4 | |
Record name | 1-(3-Chlorophenyl)-2-hydroxyethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80538457 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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